n-Dimethylbenzenamine

Catalysis Reaction Kinetics Synthetic Chemistry

Researchers synthesizing triarylmethane dyes or accelerating free-radical polymerizations often encounter failed reactions when substituting cheaper aniline analogs-the absence of N,N-dialkyl substitution fundamentally alters electronic structure, basicity, and hydrogen-bonding capacity. • Enables targeted dye synthesis: The dimethylamino group is essential for the bathochromic shift and tinctorial strength of Methyl Violet and Malachite Green. • Superior polymerization accelerator: pKa ~5.15 and lack of N-H protons prevent chain-transfer side reactions, enabling faster, low-temperature curing. • Consistent quality: Supplied as ≥99% purity liquid with full QA documentation.

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
Cat. No. B15093895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Dimethylbenzenamine
Molecular FormulaC10H15FN2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)CCN)F
InChIInChI=1S/C10H15FN2/c1-13(2)10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3
InChIKeyNHHXNSNCLRMODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylaniline: Key Properties


N,N-Dimethylaniline (DMA; CAS 121-69-7) is an N,N-disubstituted aniline derivative classified as a tertiary aromatic amine [1]. It is a pale yellow, oily liquid with a characteristic amine-like odor, a boiling point of 193–194 °C, and a density of approximately 0.956 g/mL at 20 °C [2]. As a key chemical intermediate, DMA is primarily produced via the acid-catalyzed alkylation of aniline with methanol [1]. Its dialkyl substitution confers distinct reactivity and physical properties compared to primary (aniline) and secondary (N-methylaniline) analogs, making it a critical component in dye synthesis, as a polymerization catalyst, and in various organic transformations [3].

Why N,N-Dimethylaniline Is Irreplaceable


The N,N-dialkyl substitution pattern in DMA fundamentally alters its electronic structure, basicity, and steric profile compared to aniline or N-methylaniline. This leads to quantifiable differences in reaction kinetics, activation energies, and even dipole moments. For example, the presence of two methyl groups eliminates the ability to form intermolecular N-H···N hydrogen bonds, which dramatically changes its dielectric behavior and solvation properties relative to primary and secondary analogs [1]. Furthermore, in metabolic and catalytic oxidation pathways, DMA exhibits distinct N-oxide formation rates and pH dependencies compared to aniline, confirming that these compounds are not interchangeable in biochemical or catalytic systems [2]. Simply substituting DMA with a cheaper or more readily available analog without accounting for these specific electronic and steric effects will lead to failed reactions, unexpected byproducts, or altered material properties.

N,N-Dimethylaniline vs. Analogs


Catalytic N-Alkylation Activation Energy

In the consecutive methylation of aniline to produce N-methylaniline (NMA) and subsequently N,N-dimethylaniline (DMA) over a gamma-alumina catalyst, the apparent activation energy for the second methylation step (NMA to DMA) is significantly lower. The data indicate that DMA is produced more readily from NMA than NMA is from aniline, a key factor in designing selective synthesis routes [1].

Catalysis Reaction Kinetics Synthetic Chemistry

N-Oxidation Kinetics vs. Aniline

In rabbit liver microsomal preparations, the N-oxidation of DMA and N-hydroxylation of aniline are both catalyzed by mixed-function oxidases but exhibit different pH dependencies. The apparent pKa of the free functional group involved in the rate-limiting step is different for each substrate, indicating that the enzyme's interaction with the substrates is not identical [1].

Metabolism Biochemistry Enzymology

Chromic Acid Oxidation Order

The kinetic order of oxidation with respect to the oxidant (chromic acid) differs fundamentally between aniline, N-methylaniline, and DMA. While the reaction is first-order in oxidant for aniline, it becomes zero-order for both methylated derivatives. This indicates a change in the rate-determining step and the overall reaction mechanism upon N-alkylation [1].

Analytical Chemistry Reaction Mechanism Kinetics

pKa and Basicity Comparison

The basicity of the aniline nitrogen is significantly altered by N-alkylation. DMA exhibits a higher pKa than aniline but a lower pKa than N-methylaniline, placing it at an intermediate point in the series. This non-linear trend is attributed to a balance of inductive effects and steric inhibition of solvation [1][2].

Physical Organic Chemistry Acid-Base Chemistry Solubility

Acute Oral Toxicity (Rat LD50)

N,N-Dimethylaniline is reported to be quantitatively less toxic than aniline. While both compounds induce methemoglobinemia, the lethal dose for DMA in rats is significantly higher, indicating a wider safety margin in the event of acute exposure [1][2].

Toxicology Safety Industrial Hygiene

N,N-Dimethylaniline Applications


Methyl Violet & Auramine Dye Synthesis

N,N-Dimethylaniline is a core building block for key triarylmethane dyes. The presence of the dimethylamino group is essential for the bathochromic shift and tinctorial strength of dyes like Methyl Violet. Using aniline or N-methylaniline would result in a different substitution pattern, yielding either no dye or a chromophore with completely different color properties and poor fastness [1]. The lower activation energy for its formation (as shown in Section 3) makes its targeted synthesis more energy-efficient when designed appropriately.

Curing Accelerator for Polyester & Epoxy Resins

DMA functions as a highly effective tertiary amine accelerator in free-radical polymerization initiator systems (e.g., with benzoyl peroxide). Its specific basicity (pKa ~5.15) and lack of N-H protons (preventing chain transfer side reactions) provide a faster and more controlled cure at lower temperatures compared to secondary or primary amine analogs. This is directly linked to the dipole moment and hydrogen-bonding differences quantified in Section 2 [2].

N-Dealkylation & N-Oxidation Metabolism Studies

As demonstrated by the quantitative evidence in Section 3, the distinct N-oxidation kinetics and pKa of DMA compared to aniline make it an essential substrate for probing cytochrome P450 and mixed-function oxidase mechanisms. Its zero-order kinetics with chromic acid and distinct activation energy in catalytic methylation also make it a valuable model compound for studying fundamental reaction mechanisms in both biological and synthetic systems [3][4].

Solvent & Ligand in Organometallic Chemistry

Due to its altered dipole moment and its inability to self-associate via N-H hydrogen bonding (as detailed in Section 2), DMA behaves as a distinct, less polar solvent compared to aniline or N-methylaniline. This property is exploited in organolithium chemistry and as a co-solvent in certain Grignard reactions, where a non-hydrogen-bonding, moderately polar medium is required to stabilize reactive intermediates without quenching them.

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